Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt
Description
This compound is a stilbene-based disulfonic acid derivative featuring two azo-linked 4-hydroxyphenyl groups and a dipotassium counterion. Its structure includes a central ethenediyl (stilbene) backbone with sulfonic acid groups at the 2,2' positions and azo (-N=N-) substituents at the 5,5' positions, each bonded to a 4-hydroxyphenyl moiety. The dipotassium salt enhances solubility in aqueous environments, making it suitable for applications in dyes, optical brighteners, or functional materials .
Properties
CAS No. |
75508-33-7 |
|---|---|
Molecular Formula |
C26H18K2N4O8S2 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
dipotassium;5-[(4-hydroxyphenyl)diazenyl]-2-[2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.2K/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
XISHMBOLIWABPM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate typically involves the diazotization of 4-aminophenol followed by coupling with 4,4’-dihydroxystilbene-2,2’-disulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The process involves the precise control of reactant concentrations, temperature, and pH to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonic acids.
Reduction: Amines and hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dye in textiles, plastics, and paper products.
Mechanism of Action
The mechanism of action of dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate involves its interaction with molecular targets such as enzymes and receptors . The compound’s azo groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules . Additionally, the hydroxyl and sulfonate groups enhance its solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Key Research Findings
- Thermal Stability : Azo derivatives (e.g., target compound) exhibit lower thermal stability compared to triazine-modified analogues due to azo group decomposition above 200°C .
- Solubility: Dipotassium and tetrasodium salts show superior aqueous solubility (>100 g/L) compared to monosodium or free acid forms .
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